molecular formula C8H10N2S B14328271 1-Allylpyrrole-2-carbothioamide CAS No. 101001-70-1

1-Allylpyrrole-2-carbothioamide

Cat. No.: B14328271
CAS No.: 101001-70-1
M. Wt: 166.25 g/mol
InChI Key: PGIUFQXXLLAUIR-UHFFFAOYSA-N
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Description

1-Allylpyrrole-2-carbothioamide is a synthetic organic compound with the molecular formula C8H10N2S and a monoisotopic mass of 166.05647 Da . Its structure is based on a pyrrole ring, a privileged scaffold in medicinal chemistry known for its prevalence in numerous pharmacologically active compounds and natural products . The molecule features an allyl group (C=CCN) attached to the pyrrole nitrogen and a carbothioamide group (-C(=S)N) at the 2-position, a functional group known to facilitate coordination with metal ions and form complex hydrogen-bonded networks in the solid state, as observed in the closely related 1H-pyrrole-2-carbothioamide . Pyrrole derivatives, particularly those with the carbothioamide moiety, are of significant research value as versatile building blocks in organic synthesis and as ligands in coordination chemistry for constructing metal complexes . Furthermore, the pyrrole nucleus is a fundamental structural component in a wide range of bioactive molecules with documented anticancer, antimicrobial, and anti-inflammatory activities . The presence of the allyl group offers a reactive handle for further chemical modification, for instance, via cross-coupling or cyclization reactions, making this compound a useful intermediate for developing novel derivatives for biological evaluation, including as potential inhibitors of tubulin polymerization in cancer research . This product is intended for research applications in chemical synthesis and drug discovery and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101001-70-1

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

1-prop-2-enylpyrrole-2-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-2-5-10-6-3-4-7(10)8(9)11/h2-4,6H,1,5H2,(H2,9,11)

InChI Key

PGIUFQXXLLAUIR-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC=C1C(=S)N

Origin of Product

United States

Synthetic Methodologies for 1 Allylpyrrole 2 Carbothioamide and Its Precursors

Established Synthetic Pathways to the Pyrrole (B145914) Core

The formation of the pyrrole ring is a fundamental step in the synthesis of 1-allylpyrrole-2-carbothioamide. Various methods have been developed over the years, ranging from classic named reactions to modern catalytic systems.

Paal-Knorr Pyrrole Synthesis and Modern Adaptations for N-Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgrgmcet.edu.in This reaction is a highly valuable and versatile route to substituted pyrroles, which are integral components of numerous natural products. wikipedia.orgrgmcet.edu.in To synthesize N-substituted pyrroles, such as the 1-allylpyrrole precursor, a primary amine is utilized under either protic or Lewis acidic conditions. wikipedia.org

The classical mechanism, elucidated by V. Amarnath and his colleagues, involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. uctm.eduorganic-chemistry.org This is followed by an attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final substituted pyrrole. uctm.edu The reaction is typically accelerated by the addition of a weak acid like acetic acid. organic-chemistry.org

Modern adaptations of the Paal-Knorr synthesis have focused on improving reaction conditions, yields, and environmental friendliness. These modifications often employ various catalysts to facilitate the condensation. rgmcet.edu.in For instance, catalysts such as MgI2 etherate have been successfully used for the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. uctm.edu Other developments include the use of saccharin (B28170) as a Brønsted acid catalyst and silica-supported sulfuric acid as a reusable heterogeneous catalyst. rgmcet.edu.in The use of low-cost and commercially available aluminas, like CATAPAL 200, has also proven effective, offering high yields, reduced reaction times, and solvent-free conditions. mdpi.com Furthermore, organocatalytic approaches, such as using L-proline, have been developed to construct the pyrrole core efficiently. rsc.org

Table 1: Comparison of Catalysts in Modern Paal-Knorr Pyrrole Synthesis This table is interactive. Click on the headers to sort the data.

Catalyst Reaction Conditions Advantages Yield Range Reference
MgI2 etherate Varies Effective for various substituted 1,4-diketones Good to excellent uctm.edu
Saccharin Mild Moderate acidity, readily available Not specified rgmcet.edu.in
Silica sulfuric acid Room temperature, solvent-free Reusable, heterogeneous High rgmcet.edu.in
CATAPAL 200 60 °C, 45 min, solvent-free Low-cost, high yields, reusable 68-97% mdpi.com
L-proline Varies Organocatalytic, efficient core construction Not specified rsc.org

Multicomponent Reaction Approaches for Pyrrole Ring Formation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like pyrroles in a single synthetic operation. researchgate.netresearchgate.net These reactions are increasingly favored in medicinal and pharmaceutical chemistry due to their ability to generate diverse molecular scaffolds from simple starting materials. researchgate.net

Several MCR strategies have been successfully applied to the synthesis of substituted pyrroles. The Hantzsch pyrrole synthesis, a well-known MCR, traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net More contemporary MCRs for pyrrole synthesis often involve the in-situ generation of key intermediates. For example, dirhodium(II) salts can catalyze a three-component reaction between an imine, diazoacetonitrile, and an activated alkyne to produce substituted 1,2-diarylpyrroles. acs.org This process is believed to proceed through a transient azomethine ylide which undergoes a [3+2] cycloaddition. acs.org

Another approach involves the reaction of an aldehyde and two molecules of a β-dicarbonyl compound with an amine, which can proceed through two coupled domino processes to form the pyrrole ring. researchgate.net The use of eco-friendly reaction media, such as water, has also been explored in MCRs for pyrrole synthesis, sometimes facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS) to form micelles that promote the reaction. orientjchem.org

Catalyst-Mediated Cyclizations for Pyrrole Derivatives (e.g., Copper-catalyzed, Manganese-catalyzed, Organocatalysis)

Catalyst-mediated cyclizations represent a powerful and versatile strategy for the synthesis of pyrrole derivatives, often offering high selectivity and milder reaction conditions.

Copper-Catalyzed Synthesis: Copper catalysts have been effectively used in the aerobic oxidative coupling of diols and a broad range of primary amines to furnish N-substituted pyrroles. organic-chemistry.org This method proceeds at room temperature using oxygen as the oxidant. organic-chemistry.org Copper-assisted cycloisomerization of alkynyl imines also provides an efficient route to various pyrroles and fused heteroaromatic compounds. organic-chemistry.org

Manganese-Catalyzed Synthesis: Manganese catalysis offers a sustainable approach to pyrrole synthesis. organic-chemistry.orgacs.org A notable example is the solvent-free synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines, catalyzed by a stable manganese complex. organic-chemistry.orgacs.org This atom-economic process produces only water and molecular hydrogen as byproducts. organic-chemistry.org Manganese catalysts have also been employed in a catalytic version of the Knorr pyrrole synthesis through the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.orgacs.org Furthermore, manganese(III) has been shown to catalyze the formal [3+2] annulation of vinyl azides and β-keto acids to yield substituted NH pyrroles. organic-chemistry.org Manganese is also utilized in the radical [3+2] cyclization of cyclopropanols and oxime ethers to produce valuable multi-functional 1-pyrrolines, which are precursors to pyrroles. nih.govrsc.org

Organocatalysis: Organocatalysis has emerged as a significant tool for pyrrole synthesis, providing an alternative to metal-based catalysts and aligning with the principles of green chemistry. rsc.orgrsc.org These reactions can be organized based on the substrates used. rsc.org For instance, organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides. rsc.org Another organocatalytic strategy involves the iminium activation of unsaturated ketones, followed by an aza-Michael addition with a substituted propargylamine, leading to 3-acyl pyrroles after oxidation. rsc.org

Strategies for Thioamide Moiety Introduction

Once the 1-allylpyrrole core is established, the next critical step is the introduction of the carbothioamide group at the 2-position.

Willgerodt-Kindler Reaction and Modified Protocols for Pyrrole-2-carbothioamide Synthesis

The Willgerodt-Kindler reaction is a classical method for the synthesis of thioamides. rsc.org It typically involves a three-component condensation of a carbonyl compound, an amine, and elemental sulfur. rsc.org To synthesize pyrrole-2-carbothioamide, a suitable pyrrole-2-carboxaldehyde or a related precursor would react with an amine and a sulfur source.

A more direct and common approach for converting an amide to a thioamide is through thionation using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.orgmdpi.comorganic-chemistry.org Lawesson's reagent is particularly mild and convenient for this transformation. organic-chemistry.org The reaction proceeds by reacting the corresponding 1-allylpyrrole-2-carboxamide with Lawesson's reagent, often in a solvent like toluene (B28343) at reflux. beilstein-journals.org The mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thioamide. organic-chemistry.org Modifications to the workup procedure, such as using ethylene (B1197577) glycol to decompose byproducts, can simplify purification, especially on a large scale. beilstein-journals.org

Table 2: Common Thionating Agents for Amide to Thioamide Conversion This table is interactive. Click on the headers to sort the data.

Reagent Typical Conditions Advantages Disadvantages Reference
Lawesson's Reagent Reflux in toluene or xylene Mild, versatile, good yields Byproduct can complicate purification organic-chemistry.orgbeilstein-journals.orgresearchgate.net
Phosphorus Pentasulfide (P4S10) Reflux in dry toluene, xylene, or pyridine Effective thionating agent Often requires higher temperatures and excess reagent organic-chemistry.orgmdpi.com
Ammonium (B1175870) Phosphorodithioate Varies Efficient, high yields Not as widely used as Lawesson's reagent organic-chemistry.org

Green Chemistry Approaches in Thioamide Synthesis (e.g., Deep Eutectic Solvents, Biocatalysis)

In line with the growing emphasis on sustainable chemistry, several green approaches for thioamide synthesis have been developed.

Deep Eutectic Solvents (DESs): Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, have emerged as environmentally benign reaction media and catalysts for thioamide synthesis. rsc.orgrsc.orgrsc.orgmdpi.com A notable green protocol involves the reaction of an aldehyde, a secondary amine, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgrsc.orgresearchgate.net This method often proceeds under mild conditions, without the need for additional catalysts, and the DES can be recycled and reused. rsc.orgrsc.org These solvents offer advantages such as low volatility, high thermal stability, and biodegradability. rsc.org

Biocatalysis: Biocatalysis presents a highly specific and environmentally friendly route for chemical transformations. Recently, enzymatic methods for installing thioamide groups into peptide backbones have been discovered. nih.gov These reactions are catalyzed by YcaO enzymes and require an external sulfide (B99878) source and ATP. nih.gov While this research has primarily focused on peptide modification, it highlights the potential for developing biocatalytic systems for the synthesis of small molecule thioamides in the future.

Conversion of Carboxylic Acid Derivatives to Thioamides

The transformation of carboxylic acid derivatives into thioamides is a fundamental step in the synthesis of this compound. This conversion is typically achieved by treating a suitable carboxylic acid precursor, such as a carboxylic acid, ester, or acid chloride, with a thionating agent.

One of the most widely employed reagents for this purpose is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). This reagent has proven effective in the direct conversion of carboxylic acids to thioacids in a one-step process. nih.gov The reaction demonstrates good chemoselectivity, tolerating a variety of functional groups including arenes, olefins, carbamates, and esters. nih.gov Subsequently, the resulting thioacid can be converted to the corresponding thioamide.

Alternatively, pyrrole-2-carboxylates can serve as precursors. These can be converted to 2-thionoester pyrroles, which are then reduced to the corresponding 2-formyl pyrroles. researchgate.net While this route does not directly yield a thioamide, it highlights the reactivity of pyrrole carboxylate derivatives and their potential for conversion to various functional groups. The synthesis of pyrrole-2-carboxylate itself can be accomplished through methods like the carboxylation of pyrrole using cells of Bacillus megaterium in supercritical CO2, which has been shown to be more efficient than reactions under atmospheric pressure. nih.gov

The formation of amides from carboxylic acids is a related and well-established transformation that can be adapted for thioamide synthesis. uobasrah.edu.iq Typically, this involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. For thioamide synthesis, a source of sulfur, such as phosphorus pentasulfide (P₄S₁₀) or the aforementioned Lawesson's Reagent, is introduced. For instance, N-substituted pyrrole-2,5-dicarboxylic acids can be synthesized from pyrrole in a multi-step process, and these dicarboxylic acids could potentially be converted to bis-thioamides. researchgate.net

A general representation of the conversion of a pyrrole carboxylic acid derivative to a thioamide is depicted below:

General scheme for the conversion of a pyrrole carboxylic acid derivative to a thioamide.Figure 1: General scheme for the conversion of a pyrrole carboxylic acid derivative to a thioamide.
PrecursorReagentProductReference
Carboxylic AcidLawesson's ReagentThioacid nih.gov
Pyrrole-2-carboxylateLawesson's Reagent2-Thionoester pyrrole researchgate.net
PyrroleBacillus megaterium, CO₂Pyrrole-2-carboxylate nih.gov
N-Substituted Pyrrole1. Boc₂O, DMAP 2. n-BuLi, TMP, MeOCOCl 3. TFA 4. NaH, R-X 5. NaOHN-Substituted Pyrrole-2,5-dicarboxylic Acid researchgate.net

Installation of the Allyl Substituent

The introduction of the allyl group onto the pyrrole nitrogen is a critical step in the synthesis of the target molecule. This can be achieved through various allylation strategies.

While direct allylic C-H functionalization of a pre-formed pyrrole ring is a possibility, it often leads to substitution on the carbon atoms of the ring rather than the nitrogen. acs.orgrsc.org For instance, palladium-catalyzed allylic alkylation of pyrroles has been developed to furnish C-allylated products in high yields. acs.org These methods, while valuable for creating substituted pyrroles, are not the primary choice for N-allylation.

The most direct approach for installing the allyl group onto the pyrrole nitrogen is through N-alkylation. This typically involves the deprotonation of the pyrrole nitrogen with a suitable base to form the pyrrolide anion, which then acts as a nucleophile and reacts with an allyl halide (e.g., allyl bromide or allyl chloride). nih.gov The choice of base is crucial to avoid side reactions.

An alternative, milder approach involves an acid-catalyzed intermolecular redox amination. This method utilizes the reducing power of 3-pyrroline (B95000) to form N-alkyl pyrroles from aldehydes and ketones. nih.gov While this specific method may not be directly applicable to the synthesis of this compound without modification, it illustrates an alternative strategy to the more common base-mediated N-alkylation.

Furthermore, N-alkoxycarbonyl pyrroles can be synthesized from O-substituted carbamates and 2,5-dimethoxytetrahydrofuran. acs.org The N-alkoxycarbonyl group can then potentially be removed and replaced with an allyl group. The Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, can also be employed to directly install the N-substituent. rsc.orgmdpi.com By using allylamine (B125299) as the primary amine, the N-allyl group can be incorporated from the outset of the pyrrole ring formation.

StrategyDescriptionKey ReagentsReference
N-AlkylationDeprotonation of pyrrole followed by reaction with an allyl halide.Base (e.g., NaH), Allyl Halide nih.gov
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with allylamine.1,4-Dicarbonyl, Allylamine, Acid Catalyst rsc.orgmdpi.com
From O-Substituted CarbamatesSynthesis of an N-alkoxycarbonyl pyrrole followed by deprotection and allylation.O-Substituted Carbamate, 2,5-Dimethoxytetrahydrofuran acs.org

Integrated One-Pot and Cascade Synthesis Approaches for this compound

A potential one-pot approach could involve the Paal-Knorr condensation of a suitable 1,4-dicarbonyl precursor with allylamine to form the N-allylpyrrole ring, followed by in-situ functionalization at the 2-position. For example, a one-pot heterocyclization of nitro compounds with 2,5-hexanedione (B30556) has been used to synthesize N-substituted pyrroles. rsc.org This could potentially be adapted for the synthesis of 1-allylpyrrole.

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without the need for isolating intermediates, offer another elegant strategy. A one-pot, three-component cascade reaction between unprotected sugars, primary amines, and 3-oxoacetonitriles has been reported to give N-substituted functionalized pyrroles in excellent yields. ntu.edu.sg By carefully selecting the starting materials, this methodology could be tailored for the synthesis of a precursor to this compound.

Furthermore, a convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides has been developed. researchgate.net The dienamine products formed from the reaction of polysubstituted succinimides with the Petasis reagent undergo isomerization under mild acidic conditions to afford polysubstituted pyrroles in high yields. researchgate.net This approach could potentially be adapted to incorporate the desired allyl and carbothioamide functionalities.

While a specific one-pot synthesis for this compound is not explicitly detailed in the provided search results, the existing literature on the synthesis of substituted pyrroles provides a strong foundation for the development of such an integrated approach. organic-chemistry.orgnih.govnih.gov

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Elucidation of Pyrrole (B145914) Ring Formation Pathways

The formation of the N-substituted pyrrole ring is a cornerstone of this synthesis. Various methods, from classical condensation reactions to modern metal-catalyzed processes, can be employed.

The Paal-Knorr synthesis is a fundamental and widely used method for constructing pyrrole rings. rgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, in this case, allylamine (B125299), to yield a substituted pyrrole. rgmcet.edu.inorganic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as stronger acids (pH < 3) can favor the formation of furans as byproducts. rgmcet.edu.inorganic-chemistry.org

The mechanism has been a subject of detailed investigation. While early theories suggested the formation of an enamine intermediate, studies by V. Amarnath and colleagues in the 1990s provided evidence against this pathway. organic-chemistry.orgwikipedia.org They observed that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclized at different rates, which would not be expected if they proceeded through a common enamine intermediate. organic-chemistry.orgwikipedia.org

The currently accepted mechanism proceeds as follows:

Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the primary amine (allylamine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate. rgmcet.edu.inwikipedia.org

Cyclization : The amine then attacks the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative. wikipedia.org This intramolecular cyclization of the hemiaminal is considered the rate-determining step of the reaction. rgmcet.edu.inalfa-chemistry.com

Dehydration : The cyclic intermediate undergoes two successive dehydration steps (elimination of two water molecules) to form the stable aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

Computational DFT studies have further supported the hemiaminal pathway, highlighting the crucial role of water and hydrogen-bonding in catalyzing the necessary hydrogen-transfer steps during the dehydration process. rgmcet.edu.inrsc.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like substituted pyrroles from simple starting materials in a single pot. orientjchem.orgbohrium.com These reactions often proceed through a cascade of elementary steps.

One common strategy involves the reaction of an amine, an aldehyde, a diketone, and a nitroalkane. orientjchem.org The proposed mechanism for such a four-component synthesis involves:

Michael Addition : The reaction may initiate with a Michael addition. orientjchem.orgorientjchem.org For instance, an enamine formed from the diketone and amine can add to a nitroalkene (formed in situ from the aldehyde and nitroalkane).

Cyclization and Elimination : The resulting intermediate then undergoes cyclization, followed by the elimination of water and a nitro group (as nitroxyl), to generate the aromatic pyrrole ring. orientjchem.org

Another example is the Hantzsch pyrrole synthesis, which traditionally involves the reaction of a β-enaminone with an α-haloketone. researchgate.net In a multicomponent variation, these intermediates are generated in situ.

A catalyst-free, one-pot, four-component synthesis of penta-substituted pyrroles has been reported using amines, phenylglyoxal (B86788) monohydrate, N,N-dimethylbarbituric acid, and 1,3-dicarbonyls in ethanol. orientjchem.orgorientjchem.org The proposed pathway for this transformation involves a Knoevenagel condensation followed by an intramolecular cyclization to yield the final pyrrole derivative. orientjchem.orgorientjchem.org These MCRs exemplify the creation of molecular complexity through a sequence of well-orchestrated condensation, addition, and cyclization events. bohrium.com

Transition metal catalysis provides powerful and selective methods for pyrrole synthesis under mild conditions. organic-chemistry.org Various metals, including manganese, copper, rhodium, and zinc, have been employed, each with a distinct catalytic cycle.

Manganese Catalysis : A stable manganese complex can catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles. organic-chemistry.org This process is highly atom-economic, producing only water and molecular hydrogen as byproducts. organic-chemistry.org A related manganese-catalyzed dehydrogenative coupling of 1,2- or 1,3-amino alcohols with keto esters also yields pyrroles, with hydrogen gas as the byproduct. organic-chemistry.org

Copper Catalysis : Copper catalysts are versatile for pyrrole synthesis. One method involves the aerobic oxidative coupling of diols and a broad range of primary amines at room temperature, using oxygen as the oxidant. organic-chemistry.org In another approach, copper-catalyzed denitrogenative annulation of vinyl azides with aryl acetaldehydes can produce diaryl-substituted pyrroles under neutral conditions. organic-chemistry.org The mechanism for the reaction between benzene-linked enynes and an azide (B81097) source (azidobenziodoxolone) is proposed to involve a Cu(II)-catalyzed generation of an azide radical, which initiates a [2+2+1] annulation cascade to form fused pyrrolines. rsc.org

Rhodium and Zinc Catalysis : Dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts like ZnI₂ or Rh₂(O₂CC₃F₇)₄. organic-chemistry.org The mechanism involves the catalytic decomposition of the azide, which then cyclizes to form the pyrrole ring. organic-chemistry.org Zinc iodide has been noted as a cost-effective and efficient catalyst for this transformation. organic-chemistry.org

Palladium Catalysis : A Pd(II)-catalyzed oxidative approach can construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. organic-chemistry.org The proposed cascade mechanism involves the oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization to form the pyrrole ring. organic-chemistry.org

Reaction Mechanisms of Thioamide Formation

The conversion of a carboxylic acid derivative, aldehyde, or ketone into a thioamide is the second key transformation. The Willgerodt-Kindler reaction and its variations are paramount for this step.

The Willgerodt-Kindler reaction is a classic method for synthesizing thioamides. ontosight.ai The reaction traditionally involves an aryl alkyl ketone, sulfur, and a secondary amine (like morpholine). wikipedia.orgmsu.edu A key feature of the original Willgerodt reaction is the migration of the carbonyl group to the end of the alkyl chain. wikipedia.org

However, when an aldehyde is used as the starting carbonyl compound instead of a ketone, the rearrangement step is not involved. nih.gov The mechanism for the thioamidation of an aldehyde (such as a hypothetical 1-allylpyrrole-2-carbaldehyde) proceeds as follows:

Imine/Enamine Formation : The aldehyde reacts with the secondary amine to form an iminium ion, which can exist in equilibrium with its enamine tautomer. wikipedia.org

Thiation : The enamine acts as a nucleophile and attacks elemental sulfur. wikipedia.org

Rearrangement/Tautomerization : A cascade of steps, potentially involving a temporary aziridine (B145994) intermediate and tautomerization, leads to the final thioamide product. wikipedia.orgorganic-chemistry.org

In some protocols, DMF or DMAC can serve as both the solvent and the source of the amine, which is generated via hydrolysis. nih.gov The aldehyde reacts with this in-situ generated dimethylamine (B145610) to form an iminium intermediate, which is then attacked by a sulfur source like thiourea (B124793) to form the thioamide after an oxidation step. nih.gov

In recent years, significant effort has been directed towards developing more environmentally benign methods for thioamide synthesis. ontosight.ai These "green" protocols often utilize water or deep eutectic solvents (DES), minimize waste, and may operate under catalyst-free conditions. researchgate.netrsc.org

A proposed mechanism for the Willgerodt-Kindler reaction in a deep eutectic solvent (a mixture of choline (B1196258) chloride and urea) involves the initial reaction between the aldehyde and a secondary amine to form an imine. rsc.org This imine then reacts with elemental sulfur to produce the thioamide. Control experiments have shown that the reaction between the amine and sulfur forms polysulfides, which are key reactive species in the thioamidation step. rsc.org

Water-mediated synthesis has also been shown to be effective. organic-chemistry.org These reactions can proceed at room temperature without any catalyst, relying on water to facilitate the necessary transformations. organic-chemistry.orgorganic-chemistry.org The use of microwave irradiation can significantly accelerate the Kindler thioamide synthesis, reducing reaction times from hours to minutes. organic-chemistry.org These green methods often follow the fundamental mechanistic steps of the Willgerodt-Kindler reaction but within a more sustainable reaction medium. researchgate.net

No Published Research Found on the Reaction Mechanisms of 1-Allylpyrrole-2-carbothioamide

The search included broad inquiries into the reactivity of allylic systems and more targeted searches for the specific compound. While general principles of allylic reactivity, including susceptibility to electrophilic and nucleophilic attack and participation in pericyclic reactions, are well-established for various organic molecules, these could not be specifically attributed to this compound without direct scholarly sources. Similarly, no computational studies elucidating the mechanistic pathways for this particular compound have been published.

Therefore, the requested article, which was to be structured around detailed research findings on the reaction mechanisms of this compound, cannot be generated at this time due to the absence of foundational research on the topic.

Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 1-Allylpyrrole-2-carbothioamide and its Analogues

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule.

Studies on related pyrrole (B145914) derivatives reveal key insights into the likely geometry of this compound. The pyrrole ring itself is an aromatic, five-membered heterocycle. In its ground state, the unpaired electron in the 1-pyrrolyl radical is significantly delocalized among the nitrogen and two adjacent carbon atoms. escholarship.org This delocalization contributes to the planarity of the pyrrole ring.

The conformation of the molecule is largely determined by the orientation of the allyl and carbothioamide substituents relative to the pyrrole ring. For instance, in pyrrole-2-carboxaldehyde, a related compound, two conformations, cis and trans, are possible depending on the orientation of the N-C-C=O dihedral angle. researchgate.net The cis form is found to be the more stable conformation. researchgate.net Similar conformational possibilities exist for this compound, dictated by the rotation around the C-C and C-N single bonds connecting the substituents to the pyrrole ring.

Table 1: Predicted Molecular Properties of this compound

Property Value
Molecular Formula C₈H₁₀N₂S uni.lu
Molecular Weight 166.24 g/mol
Monoisotopic Mass 166.05647 Da uni.lu
XLogP3-AA 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2

This table presents predicted properties and may not reflect experimental values.

The way individual molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. Hydrogen bonds are particularly significant in determining the crystal packing. The carbothioamide group (-CSNH₂) contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), making it highly likely to participate in hydrogen bonding.

In analogous structures like pyrrole-2-carboxaldehyde, dimers are formed through N-H···O=C hydrogen bonds, creating a planar, sheet-like structure. researchgate.netnih.gov This type of interaction is crucial in the formation of antiparallel β-sheet motifs in peptides. nih.gov It is therefore highly probable that this compound molecules will form similar hydrogen-bonded networks, with N-H···S interactions playing a key role in the crystal packing. The strength and geometry of these hydrogen bonds significantly influence the physical properties of the crystal, such as its melting point and solubility. The study of these interactions is critical for understanding the supramolecular chemistry of this compound. mdpi.com

To obtain the most accurate and detailed structural information, advanced crystallographic techniques are employed. These methods go beyond standard structure determination to refine the atomic positions and thermal parameters with high precision. Techniques such as low-temperature data collection can minimize thermal vibrations, leading to a more precise definition of the molecular geometry. In cases of complex structures or twinning, specialized software and refinement strategies are necessary to resolve ambiguities and produce a reliable structural model. The use of synchrotron radiation can provide higher resolution data, which is particularly useful for resolving fine details of the electron density and understanding the nature of the chemical bonds. nih.gov

Advanced Spectroscopic Methods for Comprehensive Structural Elucidation

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods offer dynamic information about the molecule's structure and behavior in various environments.

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the allyl group (CH₂=CH-CH₂-), the pyrrole ring, and the amino group of the carbothioamide. The chemical shifts and coupling patterns of these signals provide a wealth of information about the connectivity of the atoms. For instance, the protons on the pyrrole ring will exhibit characteristic splitting patterns due to coupling with each other. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of the carbon atom in the C=S group of the carbothioamide will be particularly informative, typically appearing at a downfield position. researchgate.netchemicalbook.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between different nuclei. COSY spectra reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. HSQC spectra correlate proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignments for both the ¹H and ¹³C spectra. These advanced techniques are crucial for the complete and accurate structural elucidation of complex molecules like this compound. nih.gov

Table 2: Representative NMR Data for Related Pyrrole Structures

Nucleus Compound Type Chemical Shift (ppm)
¹H Pyrrole Ring H 6.2-7.2 chemicalbook.com
¹H Aldehyde H ~9.5 chemicalbook.com
¹H Amide NH ~8.0-11.0 researchgate.net
¹³C Pyrrole Ring C 108-130 chemicalbook.comspectrabase.com
¹³C Carbonyl C ~160-195 orgchemres.orgacgpubs.org

This table provides general ranges for chemical shifts and specific values will vary for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H stretching of the pyrrole and the carbothioamide group, the C=C stretching of the allyl group and the pyrrole ring, and the C=S stretching of the thioamide. The position and shape of the N-H stretching band can also provide information about hydrogen bonding. nih.gov For example, a broad N-H band often indicates the presence of strong hydrogen bonding. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and C-C bonds in the pyrrole ring. researchgate.net The C=S bond, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. By analyzing both the IR and Raman spectra, a more complete picture of the vibrational modes and functional groups present in this compound can be obtained. nih.gov

Table 3: Key Vibrational Frequencies for Related Pyrrole Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H (Pyrrole) Stretching 3400-3500 nih.gov
C=O (Amide/Aldehyde) Stretching 1650-1700 nih.govacgpubs.org
C=C (Aromatic) Stretching 1400-1600 researchgate.net
C-N Stretching 1300-1400 biointerfaceresearch.com

This table provides general ranges and specific values will differ for the C=S bond and other functionalities in this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of synthetic compounds, providing vital information for the confirmation of the molecular formula and offering insights into the compound's structure through analysis of its fragmentation pattern. For this compound, mass spectrometric analysis serves to verify its elemental composition and to understand the stability and cleavage pathways of the molecule under ionization.

The molecular formula of this compound is C₈H₁₀N₂S. The nominal molecular weight is 166 g/mol , and the exact mass can be calculated for high-resolution mass spectrometry (HRMS) to confirm the elemental composition with high accuracy.

The fragmentation of this compound in a mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source, can be predicted based on the established fragmentation patterns of related chemical moieties, including N-allyl compounds, pyrrole derivatives, and thioamides. nih.govlibretexts.org

Upon ionization, the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ is formed. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions. The presence of the allyl group, the carbothioamide functional group, and the pyrrole ring gives rise to characteristic fragmentation pathways.

A primary and highly probable fragmentation pathway involves the cleavage of the N-allyl group. The loss of the allyl radical (•C₃H₅) from the molecular ion would result in a significant fragment ion. Another potential fragmentation is the loss of the entire allyl group as a cation or radical, depending on the ionization method.

The carbothioamide group can also undergo characteristic fragmentation. This can include the loss of the thioamide group as a whole or fragmentation involving the C-N and C=S bonds. For instance, cleavage of the C-C bond between the pyrrole ring and the carbothioamide group can occur.

The pyrrole ring itself is relatively stable but can undergo ring opening or fragmentation, especially after the initial loss of its substituents. nih.gov

A plausible fragmentation pattern for this compound is detailed in the table below. The proposed fragments are based on common fragmentation behaviors of similar heterocyclic and acyclic functional groups.

m/z (mass-to-charge ratio) Proposed Fragment Ion Plausible Neutral Loss
166[C₈H₁₀N₂S]⁺•Molecular Ion
125[C₅H₅N₂S]⁺•C₃H₅ (Allyl radical)
95[C₅H₅N₂]⁺•SH (Sulfhydryl radical)
68[C₄H₄N]⁺CSNH₂
41[C₃H₅]⁺C₅H₅N₂S

Table 1: Proposed Mass Spectrometry Fragmentation Pattern for this compound

This table outlines the expected major fragment ions. The molecular ion peak at m/z 166 would confirm the molecular weight. The base peak, the most intense peak in the spectrum, would likely correspond to a particularly stable fragment, potentially the ion resulting from the loss of the allyl radical (m/z 125) due to the stability of the resulting pyrrole-2-carbothioamide cation. Further fragmentation of this ion could lead to the subsequent fragments listed. The presence of an ion at m/z 41 would be indicative of the allyl cation.

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. chemrxiv.orgchemrxiv.org For 1-Allylpyrrole-2-carbothioamide, these studies would provide fundamental insights into its stability, electronic characteristics, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net A DFT study on this compound would involve optimizing its three-dimensional structure to find the most stable arrangement of its atoms (the ground state geometry). This would yield precise bond lengths, bond angles, and dihedral angles. Energetic properties, such as the total energy of the molecule, would also be calculated, providing a measure of its thermodynamic stability. nih.gov However, no published studies containing these specific calculations for this compound were found.

Molecular Orbital Analysis and Electronic Properties

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govlatrobe.edu.au For this compound, this analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. Specific data on the HOMO-LUMO energies and their spatial distribution for this compound are not available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. nih.gov Quantum chemical calculations, often using DFT, can forecast the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comstenutz.euscispace.com These predicted spectra can be compared with experimental data to aid in structural elucidation. A computational study for this compound would generate a theoretical NMR spectrum, but such specific predictions have not been published.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a way to study the movement and conformational changes of molecules over time. nih.govnih.gov For a flexible molecule like this compound, which contains a rotatable allyl group, MD simulations would be particularly insightful. These simulations could map out the different possible shapes (conformations) the molecule can adopt and determine their relative energies. mdpi.com Furthermore, by including solvent molecules in the simulation, one could study how the solvent influences the conformational preferences and behavior of the compound. Research detailing MD simulations specifically for this compound is currently unavailable.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. researchgate.net This involves identifying the transition states—the high-energy structures that exist between reactants and products. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy, which is critical for understanding the reaction rate. For this compound, one could model its synthesis or its participation in further reactions, but no such computational studies on its reaction pathways have been found in the literature. umn.edu

Ligand Field Theory and Electronic Structure in Metal Complexes (if applicable to coordination studies)

Ligand Field Theory (LFT) is used to describe the electronic structure of transition metal complexes. libretexts.orgcaltech.edu It explains the bonding, magnetic properties, and spectral features that arise when a ligand, such as this compound, coordinates to a metal ion. rsc.org The carbothioamide group (-CSNH2) and the pyrrole (B145914) ring are known to be potential coordination sites for metal ions. unh.edunih.gov If this compound were used to form metal complexes, LFT would be essential for analyzing the d-orbital splitting and the resulting electronic properties. However, there are no published studies on the synthesis or theoretical analysis of metal complexes involving this specific ligand.

Coordination Chemistry of 1 Allylpyrrole 2 Carbothioamide

Ligating Properties of the Thioamide Moiety (S-Donation, N-Donation, and Ambidentate Coordination)

The thioamide group (–C(S)NH–) is the primary site for metal coordination in 1-Allylpyrrole-2-carbothioamide. This moiety possesses two potential donor atoms, the sulfur and the nitrogen, and can exist in thione and thiol tautomeric forms. This duality gives rise to its ambidentate nature.

S-Donation: Coordination most commonly occurs through the sulfur atom. As a soft donor, sulfur has a high affinity for soft or intermediate metal ions such as Pd(II), Pt(II), Cu(I), Ag(I), and Hg(II). In this mode, the ligand acts as a neutral, monodentate S-donor. Studies on analogous thiosemicarbazones derived from pyrrole-2-carbaldehyde show that with Group 12 metals (Zn, Cd, Hg), the ligand coordinates in a neutral, monodentate fashion through the sulfur atom. researchgate.net

N-Donation and (S,N)-Chelation: The thioamide nitrogen can also participate in coordination. Following deprotonation of the N-H proton, the ligand becomes anionic and can act as an S,N-bidentate chelating agent. This is frequently observed with transition metals like Ni(II), Cu(II), and Pd(II), resulting in the formation of a stable five-membered chelate ring. researchgate.net For example, complexes of the type [M(L-H)₂], where the deprotonated ligand chelates through the sulfur and the thioamide nitrogen, have been structurally characterized for related pyrrole-based thiosemicarbazones. researchgate.net The tautomeric form of the thioamide can influence the stereochemistry of the resulting complex; the thionic form often promotes a trans-position of ligands, while the thiol form can favor a cis-position. ucj.org.ua

Ambidentate Coordination: The ability to coordinate either as a monodentate S-donor or a bidentate S,N-donor makes this compound an ambidentate ligand. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH), the presence of other coordinating anions, and steric hindrance from the allyl group. ucj.org.uadnu.dp.ua

Coordination Modes Involving the Pyrrole (B145914) Nitrogen and Allyl π-System

Beyond the thioamide group, the pyrrole ring and the N-allyl substituent offer additional potential coordination sites, which could lead to higher denticity and more complex structures.

Pyrrole Nitrogen Coordination: The proton on the pyrrole nitrogen is weakly acidic and can be removed under basic conditions. biointerfaceresearch.com The resulting pyrrolide anion is a potent N-donor. In complexes of N,N'-disubstituted-1H-pyrrole-2,5-dicarbothioamides, cobalt complexes have been isolated where the ligands are deprotonated at the pyrrole N-atom and coordinate in a tridentate fashion, binding through the pyrrole nitrogen and the two thioamide sulfur atoms. nih.gov This suggests that this compound could potentially act as a tridentate N,N,S-donor ligand by coordinating through the pyrrole nitrogen, the thioamide nitrogen, and the sulfur atom, although this would require the formation of a less favorable four-membered chelate ring. A more likely bidentate mode would involve the pyrrole nitrogen and the thioamide sulfur.

Allyl π-System Coordination: The allyl group (–CH₂–CH=CH₂) possesses a π-system that can, in principle, coordinate to a metal center. This type of π-coordination is common in organometallic chemistry. However, in the context of classical coordination compounds with strong N and S donors, the involvement of a weakly coordinating allyl group is less common. Studies on a similar ligand, 2-[(2-hydroxyphenyl)methylene]hydrazine-N-(2-propenyl)-carbothioamide, which also contains an N-allyl group, show that coordination to Fe(III), Co(III), Ni(II), and Cu(II) occurs through the O, N, and S donors without any reported interaction from the allyl group. ucj.org.ua Therefore, while possible, direct coordination of the allyl π-system in this compound is not expected to be a primary binding mode in the presence of the stronger thioamide and pyrrole donors.

Synthesis and Characterization of Metal Complexes Featuring this compound

The synthesis of transition metal complexes with this compound can be achieved through straightforward and established methods for thiocarbonyl ligands. A general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Typically, an alcoholic solution (methanol or ethanol) of the ligand is mixed with a solution of the metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 2:1 ligand-to-metal molar ratio. researchgate.netdnu.dp.ua The reaction mixture is often heated under reflux for several hours to ensure completion. nih.gov The resulting metal complex, if insoluble, will precipitate from the solution upon cooling and can be isolated by filtration. If the complex is soluble, its precipitation can be induced by slow evaporation of the solvent or by the addition of a less polar co-solvent. The crude product is then washed and can be purified by recrystallization. The choice of solvent and the acid-base properties of the medium can be critical in determining the final structure of the complex, such as whether the ligand coordinates in its neutral or deprotonated form. dnu.dp.ua

The versatile ligating properties of this compound allow for the formation of a wide variety of coordination compounds with diverse structures and stereochemistries. The final structure depends on the coordination number and preferred geometry of the central metal ion, the molar ratio of ligand to metal, and the participation of different donor atoms.

Mononuclear vs. Polynuclear Structures: Mononuclear complexes are common, particularly when the ligand acts as a bidentate chelate. For example, square-planar complexes of the type [M(L-H)₂] are expected for Ni(II) and Pd(II), while tetrahedral or octahedral geometries of the type [M(L)₂X₂] can form with Zn(II) or Cd(II). researchgate.net Dinuclear or polymeric structures can also arise, often through bridging by halide or sulfur atoms. researchgate.netresearchgate.net

Coordination Geometries: Depending on the metal center, various geometries can be adopted.

Octahedral: Common for metals like Co(II/III), Ni(II), and Fe(III), often in complexes with a 1:2 or 1:3 metal-to-ligand ratio or with the inclusion of solvent molecules in the coordination sphere. nih.gov

Square-Planar: A preferred geometry for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II), especially when the ligand acts as a strong-field S,N-bidentate chelate. researchgate.netnih.gov

Tetrahedral: Often observed for d¹⁰ ions like Zn(II), Cd(II), and Cu(I). researchgate.netnih.gov

The table below summarizes coordination behaviors observed in analogous pyrrole-based thioamide and thiosemicarbazone ligands, which serve as models for the expected structures with this compound.

Analogous Ligand SystemMetal Ion(s)Coordination ModeObserved GeometryReference
2-Formylpyrrole-4N-ethylthiosemicarbazoneNi(II), Pd(II)Anionic S,N-bidentateSquare-Planar researchgate.net
2-Formylpyrrole-4N-ethylthiosemicarbazoneZn(II), Cd(II)Neutral S-monodentateTetrahedral researchgate.net
2-Formylpyrrole-4N-ethylthiosemicarbazoneHg(II)Neutral S-monodentate (bridging)Dinuclear researchgate.net
N,N'-Dibutyl-1H-pyrrole-2,5-dicarbothioamideCo(II)Anionic N(pyrrole),S,S-tridentateOctahedral nih.gov
Benzimidazole-2-carbothioamide derivativeCu(II)Neutral or Anionic S,N-bidentateDinuclear dnu.dp.ua

Chelation Effects and Thermodynamic Stability of Metal-Thioamide Complexes

When this compound acts as a bidentate (S,N) or tridentate ligand, it forms a chelate ring with the metal ion. The formation of such rings leads to a significant increase in the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. This phenomenon is known as the chelate effect.

The thermodynamic origin of the chelate effect is primarily entropic. Consider the replacement of two monodentate ligands (M) on a metal center by one bidentate chelating ligand (C):

[M(X)₂(H₂O)₄] + 2(L) ⇌ [M(L)₂(H₂O)₄] + 2X [M(X)₂(H₂O)₄] + 1(C-C) ⇌ [M(C-C)(H₂O)₄] + 2X

In the reaction with the chelating ligand, the number of independent molecules in the system increases on the product side, leading to a positive change in entropy (ΔS > 0). According to the Gibbs free energy equation (ΔG° = ΔH° – TΔS°), a more positive ΔS results in a more negative ΔG°, signifying a more spontaneous and favorable reaction. This translates to a larger stability constant (K) for the chelate complex. The stability of chelate complexes generally increases with the number of chelate rings formed. Therefore, complexes where this compound acts as a bidentate or tridentate ligand are expected to be significantly more stable than those where it is only a monodentate S-donor.

Potential Applications of Coordination Complexes Derived from this compound in Catalysis

While specific catalytic applications for complexes of this compound have not been reported, the structural motifs present in the ligand suggest several potential areas of use. Transition metal complexes supported by N- and S-containing ligands are of great interest in catalysis due to their ability to stabilize various metal oxidation states and mediate substrate activation.

Cross-Coupling Reactions: Pyrrole-based ligands have been successfully employed in copper-catalyzed C-N cross-coupling reactions. For instance, pyrrole-2-carboxylic acid serves as an effective ligand for the arylation of anilines. nih.gov The S,N-chelation provided by this compound could potentially support catalytically active centers for similar coupling transformations.

Hydrosilylation and Hydrofunctionalization: Iron complexes featuring pyrrole-based pincer ligands have shown catalytic activity in the hydrosilylation of carbonyls and alkynes. utsa.edu The ability of the pyrrole-thioamide framework to form stable chelate structures could make its metal complexes candidates for related hydrofunctionalization reactions.

Oxidation Catalysis: The development of new catalysts for processes like water oxidation is an active area of research. researchgate.net The redox-active nature of many transition metals (e.g., Cu, Fe, Co) combined with the stabilizing effect of a robust chelating ligand like this compound could yield complexes with interesting oxidative catalytic properties.

The presence of the allyl group could also offer a site for secondary modifications, allowing the catalyst to be anchored to a solid support or to participate in polymerization reactions.

Advanced Synthetic Building Block Applications and Functionalization Strategies

1-Allylpyrrole-2-carbothioamide as a Precursor for Novel Heterocyclic Systems

This compound serves as a versatile starting material for the synthesis of a variety of novel heterocyclic systems. Its unique structure, featuring a reactive thioamide group, a pyrrole (B145914) ring, and an allyl substituent, allows for a range of chemical transformations.

Cycloaddition Reactions and Annulation Strategies

The strategic positioning of reactive sites in this compound makes it an ideal candidate for cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are efficient methods for building molecular complexity in a single step. rsc.org

1,3-Dipolar Cycloadditions: The allyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, dihydroimidazolium ylides can react with the alkene of the allyl group to form hexahydropyrrolo[1,2-a]imidazoles. rsc.org This approach provides a diastereoselective route to these fused systems.

[6+2] Cycloadditions: Chiral BINOL phosphoric acid can catalyze the formal [6+2]-cycloaddition of 2-methide-2H-pyrroles, which can be generated from pyrrole-2-carbinols, with various dienophiles. nih.gov This strategy allows for the enantioselective synthesis of dihydropyrrolizines. nih.gov

Annulation via Intramolecular Cyclization: The inherent functionalities of this compound can be exploited for annulation strategies. For example, the thioamide and allyl groups can participate in intramolecular cyclizations to form thieno-fused pyrrole derivatives.

The table below summarizes some examples of cycloaddition and annulation reactions involving pyrrole derivatives.

Reaction TypeReactantsProductCatalyst/ConditionsReference
1,3-Dipolar CycloadditionDihydroimidazolium ylides, electron-deficient alkenesHexahydropyrrolo[1,2-a]imidazolesN-alkylation rsc.org
[6+2] Cycloaddition1H-Pyrrole-2-carbinols, aryl acetaldehydes2,3-Dihydro-1H-pyrrolizin-3-olsBINOL-phosphoric acid nih.gov

Derivatization at the Pyrrole Ring and Allylic Position for Expanded Chemical Space

The pyrrole ring and the allylic position of this compound offer multiple sites for derivatization, enabling the expansion of its chemical space and the generation of diverse molecular libraries.

Pyrrole Ring Functionalization: The pyrrole nucleus is susceptible to electrophilic substitution reactions. Acylation, for instance, can be achieved at the C4 or C5 positions, introducing new functional groups. scbt.com Furthermore, N-alkylation or N-arylation can modify the properties of the pyrrole ring system.

Allylic Position Reactions: The double bond in the allyl group is a versatile handle for various transformations. It can undergo oxidation, reduction, or addition reactions to introduce a wide range of functionalities. For example, epoxidation of the allyl group followed by ring-opening can lead to the formation of diol derivatives.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be employed to introduce aryl or vinyl substituents at either the pyrrole ring or the allylic position, provided a suitable leaving group is present. nih.gov

The following table highlights some derivatization strategies for pyrrole compounds.

PositionReaction TypeReagentsProduct FeatureReference
Pyrrole RingAcylationAcid chloridesCarbonyl group introduction scbt.com
Pyrrole RingN-ArylationAryl halidesN-Aryl substituent alliedacademies.org
Allylic PositionEpoxidationPeroxy acidsEpoxide ringN/A

Transformation of the Thioamide Group to Other Functionalities (e.g., N-heterocycles)

The thioamide group is a key functional moiety in this compound, serving as a precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Pyrrolo[1,2-a]pyrimidines: The thioamide can react with suitable reagents to form fused pyrimidine (B1678525) rings. For example, treatment with dimethylformamide dimethyl acetal (B89532) can lead to the formation of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives. rsc.org These compounds have shown potential for applications in materials science due to their aggregation-induced emission enhancement (AIEE) properties. rsc.org

Formation of Thiazoles: The thioamide group can be readily converted into a thiazole (B1198619) ring through reactions with α-haloketones (Hantzsch thiazole synthesis). This transformation provides access to pyrrolyl-thiazole derivatives, which are of interest in medicinal chemistry.

Conversion to Amides and Amines: The thioamide can be hydrolyzed to the corresponding carboxamide or reduced to an amine, providing further avenues for functionalization and diversification. rsc.org

The table below illustrates the transformation of the thioamide group into other functionalities.

Starting MaterialReagentsProduct HeterocycleSignificanceReference
This compoundDimethylformamide dimethyl acetalPyrrolo[1,2-a]pyrimidineAIEE properties rsc.org
Thioamideα-HaloketoneThiazoleMedicinal chemistry scaffoldN/A
Pyrrole carboxaldehydeFormamides/amines, nBu4NI, TBHPPyrrole carboxamideAccess to primary, secondary, and tertiary amides rsc.org

Integration into Multicomponent Reactions for Complex Molecular Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. bohrium.comresearchgate.net this compound, with its multiple reactive sites, is an excellent candidate for participation in MCRs.

Isocyanide-Based MCRs: Isocyanides are frequently used in MCRs, such as the Ugi and Passerini reactions. mdpi.comnih.gov The thioamide functionality of this compound can potentially react with isocyanides and other components to generate highly substituted and complex heterocyclic structures. The use of isocyanides in MCRs allows for the introduction of significant molecular diversity. nih.gov

MCRs for Fused Pyrroles: MCRs can be designed to synthesize fused pyrrole systems in a highly efficient manner. For example, a reaction between a thioamide, an aldehyde, and ammonium (B1175870) acetate (B1210297) can lead to the formation of fully substituted fused pyrroles. bohrium.com

Catalytic MCRs: The development of catalytic MCRs has further expanded the scope and efficiency of this synthetic strategy. nih.gov Transition metal catalysts, such as rhodium(II) salts, can facilitate the assembly of complex pyrrole derivatives from simple starting materials. nih.gov

The following table provides examples of multicomponent reactions for the synthesis of pyrrole derivatives.

MCR TypeKey ComponentsResulting ScaffoldSignificanceReference
Ugi Four-Component ReactionIsocyanide, amine, aldehyde, carboxylic acidα-Acylamino carboxamideHigh structural diversity mdpi.com
Three-Component AssemblyImine, diazoacetonitrile, alkyne1,2-DiarylpyrroleCatalytic, convergent synthesis nih.gov
One-Pot Three-Component Reaction2,2-Dihydroxy-1-arylethan-1-one, malononitrile, ethyl (E)-3-(4-arylamino) acrylatesPolysubstituted pyrrolesCatalyst and solvent-free orientjchem.org

Utilization in Green Chemistry Syntheses and Sustainable Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgnih.gov The synthesis and application of this compound can be aligned with these principles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. nih.govpensoft.net The synthesis of pyrrole derivatives, including those derived from this compound, can be significantly improved using microwave-assisted protocols. nih.govnih.govresearchgate.net

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of organic solvents or in water is a key aspect of green chemistry. nih.gov The development of solvent-free or aqueous synthetic routes for pyrrole derivatives minimizes the environmental impact of these processes. nih.gov

Use of Renewable Feedstocks: The synthesis of pyrrole compounds from renewable resources is a major goal in sustainable chemistry. nih.govpolimi.it While this compound itself may not be directly derived from biomass, its synthetic precursors could potentially be sourced from renewable feedstocks. rsc.org

The table below highlights green chemistry approaches in the synthesis of pyrrole derivatives.

Green Chemistry PrincipleMethodAdvantagesReference
Energy EfficiencyMicrowave-assisted synthesisReduced reaction times, higher yields nih.govpensoft.net
Safer Solvents and AuxiliariesSolvent-free or water-based reactionsReduced environmental impact, simplified workup nih.gov
Use of Renewable FeedstocksSynthesis from biomass-derived materialsSustainability, reduced reliance on fossil fuels nih.govpolimi.it

Development of Advanced Materials Incorporating Pyrrole-Thioamide Units (e.g., Conjugated Polymers, Optoelectronics)

The unique electronic and structural features of the pyrrole-thioamide scaffold make it a promising building block for the development of advanced materials with applications in electronics and optoelectronics. nih.govscilit.com

Conjugated Polymers: Pyrrole-containing polymers, such as polypyrrole, are well-known for their electrical conductivity. researchgate.net The incorporation of the this compound unit into polymer chains can lead to new conjugated materials with tailored properties. nih.govrsc.orgrsc.org The thioamide group can influence the electronic properties and intermolecular interactions within the polymer. The synthesis of such polymers can be achieved through various polymerization techniques, including electrochemical polymerization and palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Optoelectronic Properties: The extended π-system of pyrrole derivatives often results in interesting optical and electronic properties, such as fluorescence and charge-transfer characteristics. rsc.orgresearchgate.net By modifying the substituents on the pyrrole-thioamide core, it is possible to tune the absorption and emission wavelengths of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.orgresearchgate.netkennesaw.edu The introduction of different aromatic units can significantly alter the optoelectronic properties. rsc.org

S,N-Heteroacenes: The fusion of pyrrole and thiophene (B33073) rings leads to the formation of S,N-heteroacenes, a class of materials with tunable optoelectronic properties. rsc.org The systematic variation of the thiophene-to-pyrrole ratio and the fusion pattern allows for fine-tuning of the emission behavior and oxidation potentials of these materials. rsc.org

The following table summarizes the potential applications of pyrrole-thioamide based materials.

Material TypeKey FeaturePotential ApplicationReference
Conjugated PolymersElectrical conductivityOrganic electronics, sensors nih.govrsc.orgrsc.org
Optoelectronic MaterialsTunable absorption and emissionOLEDs, OPVs researchgate.netresearchgate.netkennesaw.edu
S,N-HeteroacenesVariable optoelectronic propertiesOrganic electronics rsc.org

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Identification of Research Gaps

The primary and most significant academic contribution concerning 1-Allylpyrrole-2-carbothioamide is its documented use as a precursor in the synthesis of novel 4,5-bis(4-methoxyphenyl)-2-(pyrrol-2-yl)thiazoles. A key patent discloses that this compound is a crucial intermediate for creating these thiazole (B1198619) derivatives, which have shown potential as platelet aggregation inhibitors. The synthesis involves the reaction of this compound with a suitable reagent to form the thiazole ring system. This work is further substantiated by research published in the Journal of Medicinal Chemistry, which describes the synthesis and platelet aggregation inhibitory activity of a series of 4,5-bis(aryl)-2-substituted-thiazoles, providing a broader context for the importance of the pyrrole-thiazole scaffold. nih.govacs.org

Despite this important role, a significant research gap exists in the dedicated study of this compound itself. There is a notable absence of literature focusing on:

Optimized Synthesis: While its synthesis is mentioned in a patent, detailed studies on optimizing the synthetic route to this compound, exploring different catalytic systems, or developing more sustainable methods are not readily available.

Physicochemical Properties: Comprehensive data on its spectroscopic characteristics, and other physicochemical properties are not published in peer-reviewed journals.

Standalone Biological Activity: The biological profile of this compound as a standalone compound has not been explored. Its structural similarity to other biologically active pyrrole (B145914) and carbothioamide derivatives suggests it may possess inherent bioactivities that are yet to be discovered.

Emerging Research Opportunities in this compound Chemistry

The structural features of this compound—a pyrrole core, an N-allyl group, and a carbothioamide functional group—present a number of emerging research opportunities.

Exploration of Antimicrobial Potential: Recent studies have demonstrated that pyrrole-coupled carbothioamide derivatives exhibit promising antibacterial activity, including against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). biointerfaceresearch.com This opens a clear avenue for investigating the antimicrobial properties of this compound and its derivatives against a broad spectrum of bacteria and fungi.

Development of Novel Insecticides: The pyrrole-2-carboxamide scaffold has been identified as a novel class of activators for the insect ryanodine (B192298) receptor (RyR), a critical target for insecticides. nih.gov Although the insecticidal activity of the initial pyrrole-2-carboxamides was limited by metabolic detoxification, the presence of the allyl group in this compound offers a site for chemical modification that could potentially enhance potency and metabolic stability.

Quorum Sensing Inhibition: Pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, have been identified as inhibitors of bacterial quorum sensing, a process that regulates virulence and biofilm formation in pathogens like Pseudomonas aeruginosa. nih.govfrontiersin.org Investigating whether this compound or its derivatives can interfere with quorum sensing could lead to the development of new anti-virulence agents.

Outlook on Advanced Methodologies and Interdisciplinary Research

Future investigations into this compound would benefit from the application of advanced methodologies and an interdisciplinary approach.

Computational and In Silico Screening: Molecular modeling and docking studies could be employed to predict the potential biological targets of this compound. For instance, docking simulations could assess its binding affinity to microbial enzymes, insect receptors, or quorum sensing-related proteins, thus prioritizing experimental studies.

High-Throughput Synthesis and Screening: The development of combinatorial libraries based on the this compound scaffold could accelerate the discovery of new bioactive compounds. By systematically modifying the pyrrole ring and the carbothioamide group, a diverse range of derivatives can be synthesized and rapidly screened for various biological activities.

Interdisciplinary Collaborations: A collaborative approach involving synthetic chemists, medicinal chemists, microbiologists, and entomologists will be crucial to fully explore the potential of this compound. Such collaborations would facilitate the design, synthesis, and comprehensive biological evaluation of new derivatives, bridging the gap from fundamental chemistry to applied life sciences. For example, insights from studies on the anti-inflammatory properties of other thiazole derivatives could guide the design of new pyrrole-thiazole hybrids derived from this compound. researchgate.netcumhuriyet.edu.trdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Allylpyrrole-2-carbothioamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via superbase-mediated structural reorganization of allyl isothiocyanate. This involves using potassium hydroxide or similar bases in anhydrous solvents like THF under controlled temperatures (60–80°C). Optimization requires monitoring reaction time (typically 6–12 hours) and adjusting base concentration to suppress side reactions like polymerization .
  • Key Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for allyl isothiocyanate:base) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Analysis : 1H^1H- and 13C^{13}C-NMR are essential for confirming the allyl group (δ 4.8–5.2 ppm for vinyl protons) and thioamide moiety (δ 180–190 ppm for C=S). Variable-temperature NMR helps resolve tautomerism-related signal splitting .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+^+ at m/z 196.0648). Gas chromatography (polar columns, 150–250°C ramp) coupled with MS detects volatile impurities .

Q. How can computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. The Colle-Salvetti correlation-energy formula aids in modeling electron density distributions, particularly for the thioamide group’s nucleophilic sites .
  • Software Tools : Gaussian or ORCA for DFT simulations; VMD for visualizing electron localization .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical predictions and experimental data in electronic structure analysis?

  • Hybrid Approaches : Combine DFT results with experimental UV-Vis spectra (λmax 270–300 nm) to validate electronic transitions. Discrepancies in dipole moments (>0.5 D) may require recalibrating solvent effects (e.g., PCM models) or dispersion corrections .
  • Case Study : If computed HOMO-LUMO gaps deviate >0.3 eV from experimental values, re-examine basis set incompleteness or solvent polarity assumptions .

Q. How does structural modification of the allyl group affect biological activity?

  • Structure-Activity Relationship (SAR) : Replace the allyl group with alkyl/aryl variants to assess cytotoxicity (e.g., MTT assays on cancer cell lines). Bioisosteric substitution (e.g., replacing sulfur with oxygen in the thioamide group) can modulate IC50_{50} values by altering hydrogen-bonding capacity .
  • Key Findings : N-Alkylation (e.g., methyl or ethyl groups) enhances membrane permeability but may reduce target binding affinity .

Q. What are the challenges in interpreting NMR spectra due to tautomerism, and how can they be mitigated?

  • Tautomeric Equilibrium : The thioamide group facilitates keto-enol tautomerism, causing signal splitting in 1H^1H-NMR. Use deuterated DMSO to slow exchange rates and observe distinct tautomers.
  • Advanced Techniques : 1H^1H-15N^{15}N-HMBC NMR identifies nitrogen environments, while isotopic labeling (e.g., 13C^{13}C-allyl groups) clarifies dynamic processes .

Methodological Best Practices

  • Data Contradiction Analysis : When spectral data conflicts with computational predictions, perform sensitivity analyses (e.g., varying DFT functionals) and cross-validate with alternative techniques like X-ray crystallography .
  • Safety Protocols : Handle this compound in fume hoods (LD50_{50} > 500 mg/kg in rodents) and avoid prolonged skin contact (use nitrile gloves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.